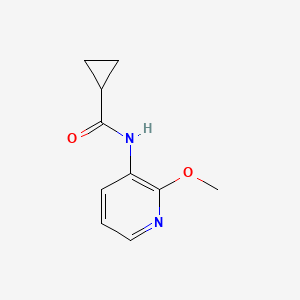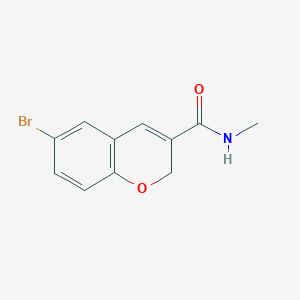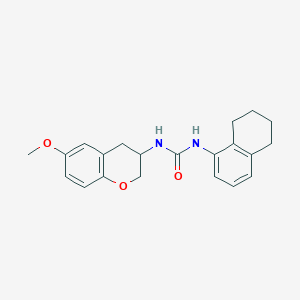
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide, also known as MPC, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropane carboxamides and has shown promising results in various scientific studies. In
作用機序
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide exerts its pharmacological effects through the modulation of the immune system and the inhibition of various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and to activate anti-inflammatory pathways. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide also inhibits the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to bind to the cannabinoid receptor CB2, which plays a role in the regulation of the immune system.
Biochemical and physiological effects:
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to improved tissue function and reduced tissue damage. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide. One potential area of research is the use of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has shown promise as a diagnostic tool in cancer imaging, and further research in this area could lead to the development of new cancer therapies. Finally, the development of new synthesis methods for N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide could lead to improved yields and purity, making it more accessible for research and clinical use.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is a novel chemical compound with promising therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a potential candidate for the treatment of a range of diseases. Further research in this area could lead to the development of new therapies and diagnostic tools.
合成法
The synthesis of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to provide high yields and purity of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide.
科学的研究の応用
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a significant effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been studied for its potential as a diagnostic tool in cancer imaging.
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)12-9(13)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIQJRLMZWULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)